molecular formula C12H14N2O2 B3847295 N-[(Z)-1-cyclopropylethylideneamino]-3-hydroxybenzamide

N-[(Z)-1-cyclopropylethylideneamino]-3-hydroxybenzamide

Cat. No.: B3847295
M. Wt: 218.25 g/mol
InChI Key: SJRBZFMKTDUOPA-JYRVWZFOSA-N
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Description

N-[(Z)-1-cyclopropylethylideneamino]-3-hydroxybenzamide is an organic compound with a unique structure that combines a cyclopropyl group, an ethylideneamino group, and a hydroxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-cyclopropylethylideneamino]-3-hydroxybenzamide typically involves the condensation of 3-hydroxybenzamide with a cyclopropyl-containing aldehyde or ketone under specific reaction conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the imine linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-cyclopropylethylideneamino]-3-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The imine linkage can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of ether or ester derivatives.

Scientific Research Applications

N-[(Z)-1-cyclopropylethylideneamino]-3-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Z)-1-cyclopropylethylideneamino]-3-hydroxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[(Z)-1-cyclopropylethylideneamino]-3-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxy group.

    N-[(Z)-1-cyclopropylethylideneamino]-4-hydroxybenzamide: Similar structure but with the hydroxy group in a different position on the benzene ring.

Uniqueness

N-[(Z)-1-cyclopropylethylideneamino]-3-hydroxybenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

N-[(Z)-1-cyclopropylethylideneamino]-3-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8(9-5-6-9)13-14-12(16)10-3-2-4-11(15)7-10/h2-4,7,9,15H,5-6H2,1H3,(H,14,16)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRBZFMKTDUOPA-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC(=CC=C1)O)/C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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